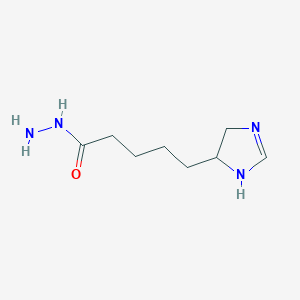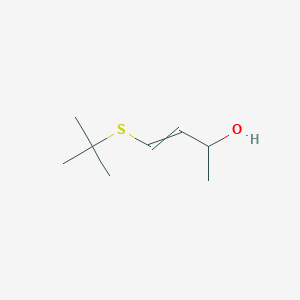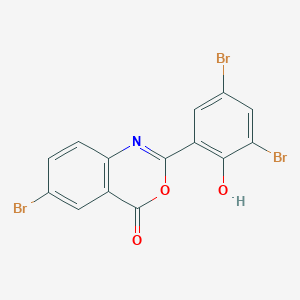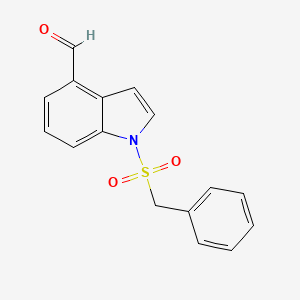
5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is a complex organic compound that combines the structural features of quinoline and thiadiazole. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of iodine atoms in its structure enhances its reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the iodination of quinoline to form 5,7-diiodoquinoline. This intermediate is then reacted with 1,2,3-thiadiazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where iodine can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems, including antimicrobial and anticancer properties.
Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can chelate metal ions, which is essential for its antimicrobial activity. It may also interact with DNA and proteins, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with metal ions and its reactivity with biological molecules are key factors .
Comparación Con Compuestos Similares
5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:
Diiodohydroxyquinoline: Another quinoline derivative with antimicrobial properties, but lacking the thiadiazole moiety.
1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole structures but different substituents, which can affect their biological activity and chemical reactivity.
Quinoline derivatives: Compounds with similar quinoline structures but different functional groups, which can influence their applications and properties
The uniqueness of this compound lies in its combination of quinoline and thiadiazole structures, along with the presence of iodine atoms, which enhance its reactivity and potential biological activity.
Propiedades
Número CAS |
89588-75-0 |
|---|---|
Fórmula molecular |
C12H5I2N3O2S |
Peso molecular |
509.06 g/mol |
Nombre IUPAC |
(5,7-diiodoquinolin-8-yl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H5I2N3O2S/c13-7-4-8(14)11(10-6(7)2-1-3-15-10)19-12(18)9-5-20-17-16-9/h1-5H |
Clave InChI |
IKGLOAIJVVRPJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2I)I)OC(=O)C3=CSN=N3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)



![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)





![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)

